molecular formula C12H24N2O3 B13572096 Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate

Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate

Cat. No.: B13572096
M. Wt: 244.33 g/mol
InChI Key: QOUKIIXIFUTZIG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is a heterocyclic compound that contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxypiperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The reaction conditions may vary depending on the specific requirements of the synthesis, but the general procedure involves mixing the reactants and allowing the reaction to proceed for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification methods such as crystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives .

Scientific Research Applications

Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It may serve as a precursor for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The piperidine ring and hydroxyl group play crucial roles in its binding to target proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-hydroxypiperidin-1-yl)ethylcarbamate is unique due to the presence of the hydroxyl group on the piperidine ring, which allows for specific interactions with molecular targets and enables a variety of chemical reactions. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-[2-(4-hydroxypiperidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-6-9-14-7-4-10(15)5-8-14/h10,15H,4-9H2,1-3H3,(H,13,16)

InChI Key

QOUKIIXIFUTZIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCC(CC1)O

Origin of Product

United States

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